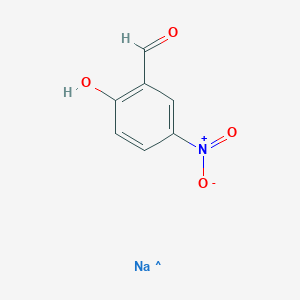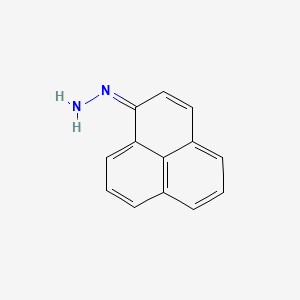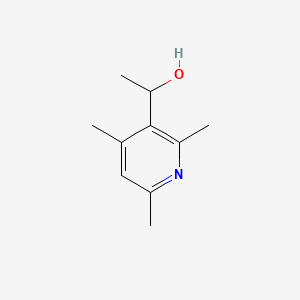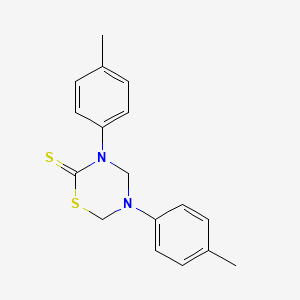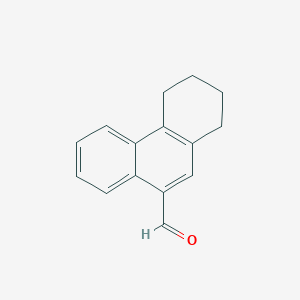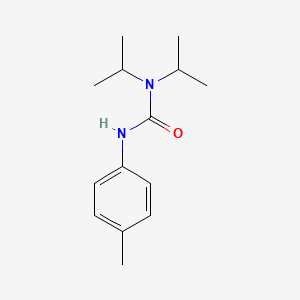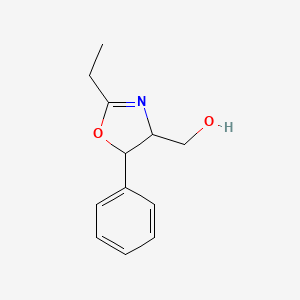
1,7-Diphenyl-4-ethyl-4-nitro-1,7-heptanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Diphenyl-4-ethyl-4-nitro-1,7-heptanedione is a chemical compound with the molecular formula C21H23NO4 and a molecular weight of 353.422 g/mol . It is known for its unique structure, which includes two phenyl groups, an ethyl group, and a nitro group attached to a heptanedione backbone. This compound is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Diphenyl-4-ethyl-4-nitro-1,7-heptanedione typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by a series of condensation reactions to introduce the phenyl and ethyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1,7-Diphenyl-4-ethyl-4-nitro-1,7-heptanedione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve specific solvents and temperature control to ensure the reactions proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
1,7-Diphenyl-4-ethyl-4-nitro-1,7-heptanedione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,7-Diphenyl-4-ethyl-4-nitro-1,7-heptanedione involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular pathways and enzyme activities. The phenyl groups can interact with hydrophobic pockets in proteins, potentially modulating their function .
Comparison with Similar Compounds
Similar Compounds
1,7-Diphenyl-4-methyl-4-nitro-1,7-heptanedione: Similar structure but with a methyl group instead of an ethyl group.
1,7-Diphenyl-4-ethyl-4-amino-1,7-heptanedione: Similar structure but with an amino group instead of a nitro group.
1,7-Diphenyl-4-ethyl-4-hydroxy-1,7-heptanedione: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
1,7-Diphenyl-4-ethyl-4-nitro-1,7-heptanedione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both phenyl and nitro groups allows for diverse chemical modifications and interactions, making it a valuable compound in research .
Properties
CAS No. |
102449-62-7 |
|---|---|
Molecular Formula |
C21H23NO4 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-ethyl-4-nitro-1,7-diphenylheptane-1,7-dione |
InChI |
InChI=1S/C21H23NO4/c1-2-21(22(25)26,15-13-19(23)17-9-5-3-6-10-17)16-14-20(24)18-11-7-4-8-12-18/h3-12H,2,13-16H2,1H3 |
InChI Key |
VZMMNHGACLYXQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC(=O)C1=CC=CC=C1)(CCC(=O)C2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11959371.png)
